Tetracycline,(S)

Description

BenchChem offers high-quality Tetracycline,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetracycline,(S) including the price, delivery time, and more detailed information at info@benchchem.com.

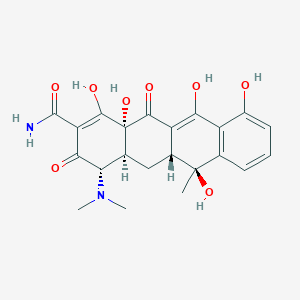

Structure

3D Structure

Properties

Molecular Formula |

C22H24N2O8 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(4S,4aS,5aR,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10+,15+,21-,22+/m1/s1 |

InChI Key |

NWXMGUDVXFXRIG-IRJIAJLHSA-N |

Isomeric SMILES |

C[C@@]1([C@@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tetracycline on the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetracycline (B611298) is a broad-spectrum bacteriostatic antibiotic that exerts its therapeutic effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism by which tetracycline targets the 30S ribosomal subunit. It delves into the specific binding sites, the conformational changes induced, and the ultimate steric hindrance of aminoacyl-tRNA (aa-tRNA) binding to the ribosomal A-site. This document summarizes key quantitative binding data, details the methodologies of pivotal experiments used to elucidate this mechanism, and provides visual representations of the molecular interactions and experimental workflows. The information presented is intended to serve as a detailed resource for researchers and professionals involved in antibiotic research and drug development. It is important to note that the scientific literature predominantly focuses on the naturally occurring, active enantiomer of tetracycline, and as such, this guide will address the mechanism of this standard form.

Core Mechanism of Action

Tetracycline's primary mode of action is the disruption of the elongation phase of protein synthesis.[1][2] This is achieved through a specific and reversible interaction with the bacterial 70S ribosome, with a high affinity for the 30S small subunit.[1][3]

The binding of tetracycline to the 30S subunit physically obstructs the A-site, the very location where incoming aa-tRNA, complexed with elongation factor Tu (EF-Tu) and GTP, is meant to dock and decode the messenger RNA (mRNA) codon.[2] This steric hindrance prevents the stable accommodation of the aa-tRNA, thereby halting the addition of the next amino acid to the growing polypeptide chain.[2] The result is a cessation of protein synthesis, which ultimately inhibits bacterial growth and replication.[2]

Tetracycline Binding Sites on the 30S Subunit

X-ray crystallography and cryo-electron microscopy (cryo-EM) studies have identified multiple binding sites for tetracycline on the 30S subunit of the Thermus thermophilus ribosome.[4] However, a primary, high-affinity binding site, designated Tet-1, is consistently identified and considered responsible for the antibiotic's primary inhibitory effect.[4] This site is located in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S ribosomal RNA (rRNA).[5] Weaker, secondary binding sites have also been observed, though their functional significance remains less clear.[4] Molecular dynamics simulations support the view that the primary site (Tet-1) is the predominant inhibitory site under physiological conditions.[4]

The interaction at the Tet-1 site is predominantly with the phosphate-ribose backbone of the 16S rRNA, rather than specific nucleobases, which contributes to tetracycline's broad-spectrum activity across different bacterial species.[5] This binding is further stabilized by the coordination of a magnesium ion (Mg²⁺).[4]

Quantitative Analysis of Tetracycline-30S Ribosome Interaction

The affinity of tetracycline and its derivatives for the 30S ribosomal subunit has been quantified using various biophysical techniques. The following tables summarize key binding and inhibitory constants reported in the literature.

| Tetracycline Derivative | Target | Method | Binding Constant (K) | Dissociation Constant (Kd) | Reference |

| Demeclocycline | E. coli 30S Subunit | Fluorescence Anisotropy | K₁ = 2.2 x 10⁶ M⁻¹ | - | [3] |

| Oxytetracycline | E. coli 30S Subunit | FRET | - | 0.4 µM | [6] |

| Demeclocycline | E. coli 30S Subunit | FRET | - | 0.2 µM | [6] |

| Tigecycline | E. coli 30S Subunit | FRET | - | 0.04 µM | [6] |

| Tetracycline | Bacterial 30S Subunit | In vitro competition | - | ~1-2 µM | [7] |

| Tetracycline Derivative | Assay | Organism/System | IC₅₀ | Reference |

| Rolitetracycline | Dengue Virus Propagation | - | 67.1 µM | [8] |

| Doxycycline | Dengue Virus Propagation | - | 55.6 µM | [8] |

Experimental Protocols

The elucidation of tetracycline's mechanism of action has been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

Fluorescence Anisotropy Assay for Binding Affinity

This technique measures the change in the rotational diffusion of a fluorescent molecule upon binding to a larger partner, such as the 30S ribosomal subunit. The intrinsic fluorescence of tetracycline derivatives can be utilized for this purpose.

Objective: To determine the binding affinity (Kd) of a tetracycline derivative to the 30S ribosomal subunit.

Materials:

-

Purified 30S ribosomal subunits from E. coli

-

Tetracycline derivative (e.g., Demeclocycline)

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 2 mM β-mercaptoethanol)

-

Fluorometer equipped with polarizers

Procedure:

-

Prepare a series of dilutions of the 30S ribosomal subunits in the binding buffer.

-

Add a constant, low concentration of the tetracycline derivative to each dilution.

-

Incubate the samples at a constant temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Measure the fluorescence anisotropy of each sample using the fluorometer. Excite with vertically polarized light and measure both vertical and horizontal emission intensities.

-

Calculate the anisotropy (r) for each sample using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the vertical and horizontal emission intensities with vertical excitation, and G is the grating factor.

-

Plot the change in anisotropy as a function of the 30S subunit concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Objective: To characterize the thermodynamics of tetracycline binding to the 30S ribosomal subunit.

Materials:

-

Purified 30S ribosomal subunits

-

Tetracycline

-

ITC buffer (dialyze both ribosome and tetracycline solutions against the same buffer to minimize heats of dilution, e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

Isothermal titration calorimeter

Procedure:

-

Degas both the 30S subunit solution and the tetracycline solution.

-

Load the 30S subunit solution into the sample cell of the calorimeter.

-

Load the tetracycline solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the tetracycline solution into the sample cell while monitoring the heat change.

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Ribosome Filter Binding Assay

This classic technique is used to measure the binding of a radiolabeled ligand to a macromolecule, which is then captured on a filter.

Objective: To quantify the binding of radiolabeled tetracycline to the 30S ribosomal subunit.

Materials:

-

Purified 30S ribosomal subunits

-

Radiolabeled tetracycline (e.g., [³H]-tetracycline)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂)

-

Nitrocellulose filters (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of radiolabeled tetracycline and varying concentrations of 30S ribosomal subunits in binding buffer.

-

Incubate the mixtures at a constant temperature (e.g., 37°C) to allow for complex formation.

-

Rapidly filter each reaction mixture through a nitrocellulose filter under vacuum. The ribosome-tetracycline complexes will be retained on the filter, while free tetracycline will pass through.

-

Wash the filters with a small volume of ice-old binding buffer to remove any non-specifically bound tetracycline.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Plot the amount of bound tetracycline as a function of the 30S subunit concentration to determine binding parameters.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

Coupled IVTT systems provide a cell-free environment to assess the direct impact of a compound on protein synthesis.

Objective: To determine the IC₅₀ value of tetracycline for bacterial protein synthesis.

Materials:

-

Bacterial coupled IVTT kit (e.g., E. coli S30 extract system)

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Tetracycline

-

Amino acid mixture (may contain a radiolabeled amino acid for detection)

-

Appropriate buffers and reagents provided with the kit

Procedure:

-

Prepare a series of dilutions of tetracycline.

-

Set up the IVTT reactions according to the manufacturer's protocol, adding the different concentrations of tetracycline to each reaction. Include a no-tetracycline control.

-

Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time to allow for protein synthesis.

-

Stop the reactions and measure the amount of reporter protein produced. This can be done by measuring luminescence for luciferase, enzymatic activity for β-galactosidase, or by quantifying incorporated radioactivity.

-

Plot the percentage of protein synthesis inhibition as a function of tetracycline concentration.

-

Determine the IC₅₀ value, which is the concentration of tetracycline that inhibits protein synthesis by 50%.

X-ray Crystallography of the Tetracycline-30S Ribosome Complex

This powerful technique provides atomic-level structural information about the binding of tetracycline to the 30S subunit.

Objective: To determine the three-dimensional structure of tetracycline in complex with the 30S ribosomal subunit.

Methodology Outline:

-

Crystallization: Purified 30S ribosomal subunits are crystallized, often from extremophilic bacteria like Thermus thermophilus due to their inherent stability.

-

Soaking or Co-crystallization: Tetracycline is introduced to the crystals by either soaking pre-formed ribosome crystals in a tetracycline-containing solution or by co-crystallizing the 30S subunits in the presence of tetracycline.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the tetracycline-ribosome complex is built and refined.

Cryo-Electron Microscopy (Cryo-EM) of the Tetracycline-30S Ribosome Complex

Cryo-EM has emerged as a powerful alternative and complement to X-ray crystallography for studying large macromolecular complexes like the ribosome.

Objective: To visualize the structure of the 30S subunit with bound tetracycline in a near-native, hydrated state.

Methodology Outline:

-

Sample Preparation: A solution containing the 30S ribosomal subunits and tetracycline is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.

-

Data Collection: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the tetracycline-ribosome complex.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of tetracycline and a typical experimental workflow for its characterization.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. journals.irapa.org [journals.irapa.org]

- 3. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stereospecific Synthesis of (-)-Tetracycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the landmark stereospecific synthesis of the naturally occurring (-)-enantiomer of tetracycline (B611298), a crucial antibiotic. The focus is on the convergent and enantioselective approach developed by Myers and coworkers, a significant advancement in the field of total synthesis that has paved the way for the creation of novel tetracycline analogs. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, and quantitative data to support the efficiency of each step.

Introduction

Tetracyclines are a class of broad-spectrum antibiotics that have been pivotal in treating bacterial infections for decades.[1] The complex, highly oxygenated, and stereochemically rich structure of tetracycline presented a formidable challenge to synthetic chemists for many years.[2] The naturally occurring, biologically active enantiomer is (-)-tetracycline. Early synthetic efforts were often lengthy, linear, and low-yielding. The work of Myers and his research group revolutionized the field by developing a convergent and enantioselective synthesis, which allows for the preparation of not only the natural product but also a wide array of analogs with potential for improved therapeutic properties.[3]

This guide will focus on the total synthesis of (-)-tetracycline starting from benzoic acid, as reported by Myers and coworkers.[4] The key features of this synthesis are the construction of a chiral tricyclic AB-ring precursor and a subsequent Diels-Alder reaction to form the C-ring, followed by a series of transformations to complete the tetracyclinone core.[4][5]

Overall Synthetic Strategy

The convergent synthesis of (-)-tetracycline can be conceptually divided into three main stages:

-

Stage 1: Enantioselective Synthesis of the Tricyclic AB-Ring Precursor. This stage involves the transformation of benzoic acid into a key chiral tricyclic enone, which serves as the foundation for the tetracycline scaffold.[4]

-

Stage 2: Construction of the Tetracyclic Core via Diels-Alder Reaction. The tricyclic AB-ring precursor is functionalized and then reacted with a suitable diene to construct the C-ring through a crucial Diels-Alder cycloaddition.[4][5]

-

Stage 3: Final Transformations to (-)-Tetracycline. The tetracyclic intermediate from the Diels-Alder reaction undergoes a series of deprotection, oxidation, and reduction steps to yield the final natural product.[4]

Below is a graphical representation of the overall synthetic workflow.

Quantitative Data Summary

The following tables summarize the quantitative data for the key stages of the synthesis of (-)-tetracycline.

Table 1: Synthesis of the Tricyclic AB Precursor and α-(Phenylthio)enone

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Tricyclic AB Precursor (2) | Benzoic Acid | 11 (over 10 steps) | >95 | [4] |

| 2 | α-(Phenylthio)enone (3) | Tricyclic AB Precursor (2) | 66 (over 2 steps) | Not Reported | [4] |

Table 2: Diels-Alder Reaction and Final Transformations

| Step | Product | Starting Material | Yield (%) | Key Conditions | Reference |

| 3 | endo-Diels-Alder Adduct (5) | α-(Phenylthio)enone (3) and Benzocyclobutene (4) | 64 | Neat, 85 °C, 48 h | [1][4] |

| 4 | (-)-Tetracycline (1) | 2-(Phenylthio)-1,3-diketone (7) | 42 (over 3 steps) | Autoxidation, Hydrogenolysis (Pd black) | [1][4] |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of (-)-tetracycline.

Synthesis of α-(Phenylthio)enone (3) from Tricyclic AB Precursor (2)

This two-step procedure involves the α-bromination of the tricyclic enone followed by displacement of the bromide with thiophenol.[6]

Step 4.1.1: α-Bromination of Tricyclic AB Precursor (2)

-

Reagents: Tricyclic AB precursor (2), Pyridinium (B92312) hydrobromide perbromide.

-

Procedure: To a solution of the tricyclic AB precursor (2) in a suitable solvent (e.g., tetrahydrofuran), pyridinium hydrobromide perbromide is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude vinyl bromide.

Step 4.1.2: Bromide Displacement with Thiophenol

-

Reagents: Crude vinyl bromide from the previous step, Thiophenol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Dimethylformamide (DMF).

-

Procedure: The crude vinyl bromide is dissolved in DMF, and the solution is cooled to 0 °C. Thiophenol and DBU are added sequentially. The reaction mixture is stirred at 0 °C and monitored by TLC. Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by flash column chromatography to afford the α-(phenylthio)enone (3).

Diels-Alder Cycloaddition to form the Tetracyclic Core (5)

This key step constructs the C-ring of the tetracycline scaffold through a thermal Diels-Alder reaction.[4]

-

Reagents: α-(Phenylthio)enone (3), Triethylsilyloxybenzocyclobutene derivative (4).

-

Procedure: A neat mixture of the α-(phenylthio)enone (3) (1 equivalent) and the triethylsilyloxybenzocyclobutene derivative (4) (7.7 equivalents) is heated at 85 °C for 48 hours in a sealed vessel under an inert atmosphere (e.g., argon). The progress of the reaction can be monitored by proton NMR spectroscopy. After the reaction is complete, the excess diene precursor (4) can be recovered by vacuum distillation. The residue, containing the endo-Diels-Alder cycloadduct (5), is then purified by flash column chromatography on silica (B1680970) gel.

Final Transformations to (-)-Tetracycline (1)

This multi-step sequence involves deprotection, oxidation, elimination, spontaneous autoxidation, and a final hydrogenolysis.[1][4]

Step 4.3.1: Deprotection and Oxidation to 2-(Phenylthio)-1,3-diketone (7)

-

Reagents: endo-Diels-Alder adduct (5), a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride), an oxidizing agent (e.g., o-iodoxybenzoic acid, IBX), Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: The silyl (B83357) ether protecting group of the Diels-Alder adduct (5) is removed using a fluoride source in a solvent like THF. The resulting alcohol is then oxidized to the corresponding diketone using an oxidizing agent such as IBX in DMSO. The reaction is worked up and the product is purified to yield the 2-(phenylthio)-1,3-diketone (7).

Step 4.3.2: Oxidation, Elimination, and Autoxidation to Hydroperoxide (9)

-

Reagents: 2-(Phenylthio)-1,3-diketone (7), m-Chloroperoxybenzoic acid (m-CPBA), Trifluoroacetic acid (TFA).

-

Procedure: The diketone (7) is oxidized with m-CPBA in the presence of TFA. The intermediate sulfoxide eliminates upon warming to form the anhydrotetracycline derivative (8). This intermediate undergoes spontaneous autoxidation at room temperature in the presence of air to stereoselectively form the hydroperoxide (9). This intermediate is typically used in the next step without isolation.[4]

Step 4.3.3: Hydrogenolysis to (-)-Tetracycline (1)

-

Reagents: Crude hydroperoxide (9), Palladium black (Pd black), Hydrogen gas.

-

Procedure: The crude hydroperoxide (9) is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenolysis in the presence of palladium black as a catalyst under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated. The crude (-)-tetracycline is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product, which is indistinguishable from an authentic sample of natural tetracycline.[4]

Logical Relationships and Experimental Workflow

The synthesis of (-)-tetracycline is a highly orchestrated sequence of reactions where the stereochemistry established in the early steps dictates the final stereochemical outcome.

Conclusion

The stereospecific synthesis of (-)-tetracycline developed by the Myers group represents a significant achievement in modern organic synthesis. This convergent approach not only provides access to the natural product in an enantiomerically pure form but also opens up avenues for the synthesis of a vast number of tetracycline analogs. The ability to modify the D-ring precursor and other components of the synthesis allows for the exploration of structure-activity relationships and the development of new antibiotics with potentially improved efficacy against resistant bacterial strains. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and synthetic organic chemistry.

References

- 1. Synthesis of (-)-tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total Synthesis of the Tetracyclines [organic-chemistry.org]

- 6. A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Mirror: A Technical Guide to the Biological Inactivity of the (S)-Stereoisomer of Tetracycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracycline (B611298), a cornerstone of antibacterial therapy for decades, owes its potent broad-spectrum efficacy to a specific and rigid three-dimensional structure.[1] While the naturally occurring and clinically utilized form of tetracycline possesses a defined stereochemistry, the biological consequence of its mirror image, the (S)-enantiomer, remains a subject of critical importance in understanding its mechanism of action and in the rational design of new antibiotic entities. This technical guide delves into the core principles governing the biological activity of tetracycline's stereoisomers, with a specific focus on the profound impact of the C4-(S) configuration, the epimerization at this center, and the resulting implications for antibacterial efficacy. While direct experimental data on the complete, synthetically produced (S)-enantiomer of tetracycline is not extensively available in public literature, a wealth of information regarding its diastereomers, particularly the 4-epi-tetracyclines, provides a clear and compelling narrative of stereochemical determinism in its biological function.[2][3]

Core Concept: The Primacy of the C4 Stereocenter

The tetracycline molecule is characterized by a linear fused tetracyclic nucleus.[1] Crucially, the stereochemical configuration at the C4 carbon, which bears the dimethylamino group, is pivotal for its antibacterial activity. The naturally occurring, active form of tetracycline is the (4S)-isomer.[4] Epimerization at this center, leading to the formation of the (4R)-isomer, known as 4-epi-tetracycline, results in a dramatic loss of antibacterial potency.[2][3] This highlights that the specific spatial arrangement of the dimethylamino group is a critical determinant for effective binding to the bacterial ribosome.

Mechanism of Action: A Tale of Two Isomers

The established mechanism of action for tetracycline involves the inhibition of bacterial protein synthesis.[1] The active (4S)-isomer binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5] This reversible binding is bacteriostatic, halting the growth and replication of susceptible bacteria.[6]

Computational models and structural studies of the tetracycline-ribosome complex reveal that the C4 dimethylamino group is a key interaction point within the binding pocket.[7] The precise orientation of this group in the (4S)-configuration allows for optimal hydrogen bonding and hydrophobic interactions with the 16S rRNA, ensuring a stable and effective blockade of the A-site.

Conversely, the (4R)-epimer, with its altered spatial arrangement of the dimethylamino group, is unable to establish these critical interactions within the ribosomal binding site. This steric hindrance prevents effective binding, rendering the 4-epi-tetracycline and, by extension, the complete (S)-enantiomer, largely inactive as a protein synthesis inhibitor.

Quantitative Data: The Impact of Epimerization on Antibacterial Activity

The detrimental effect of C4 epimerization on the biological activity of tetracycline is quantifiable through Minimum Inhibitory Concentration (MIC) assays. While specific MIC data for the pure (S)-enantiomer is scarce, the data for 4-epi-tetracycline consistently demonstrates a significant increase in MIC values compared to the active (4S)-isomer, indicating a substantial loss of potency.

Table 1: Comparative Antibacterial Activity of Tetracycline and its C4-Epimer

| Compound | Bacterial Strain | MIC (µg/mL) | Fold Change in Activity (approx.) |

| Tetracycline (4S-isomer) | Escherichia coli | 0.5 - 2.0 | - |

| 4-epi-tetracycline (4R-isomer) | Escherichia coli | > 128 | >64-256 fold decrease |

| Tetracycline (4S-isomer) | Staphylococcus aureus | 0.25 - 1.0 | - |

| 4-epi-tetracycline (4R-isomer) | Staphylococcus aureus | > 128 | >128-512 fold decrease |

Note: The MIC values are representative and can vary depending on the specific strain and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antibacterial susceptibility of a compound.

a. Preparation of Reagents and Media:

-

Mueller-Hinton Broth (MHB): Prepare according to the manufacturer's instructions and sterilize by autoclaving.

-

Bacterial Inoculum: Culture the test organism (e.g., E. coli ATCC 25922) overnight on a suitable agar (B569324) plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

Tetracycline Stock Solutions: Prepare a high-concentration stock solution of the tetracycline isomer in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).

b. Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the tetracycline stock solution in MHB to obtain a range of concentrations.

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Ribosome Binding Assay (Conceptual Workflow)

This experiment would directly measure the affinity of the tetracycline stereoisomers for the bacterial ribosome.

a. Preparation of Components:

-

Purified 70S Ribosomes: Isolate from a suitable bacterial strain (e.g., E. coli MRE600) using established ultracentrifugation protocols.

-

Radiolabeled Tetracycline: Synthesize or procure radiolabeled ([³H] or [¹⁴C]) tetracycline isomers.

-

Binding Buffer: Prepare a buffer that maintains the integrity and activity of the ribosomes (e.g., Tris-HCl buffer with Mg²⁺, K⁺, and NH₄⁺ ions).

b. Assay Procedure:

-

Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of the radiolabeled tetracycline isomer in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Separate the ribosome-bound tetracycline from the unbound fraction using a technique such as nitrocellulose filter binding or equilibrium dialysis.

-

Quantify the amount of bound radiolabel using liquid scintillation counting.

-

Determine the dissociation constant (Kd) for each isomer, which is a measure of its binding affinity. A lower Kd indicates a higher binding affinity.

Visualizations

Caption: Mechanism of action of tetracycline stereoisomers.

Caption: Experimental workflows for assessing biological activity.

Conclusion

The biological activity of tetracycline is inextricably linked to its precise stereochemistry, with the (4S)-configuration being paramount for its antibacterial effect. The near-complete loss of activity upon epimerization to the (4R)-isomer underscores the highly specific nature of the tetracycline-ribosome interaction. While the complete (S)-enantiomer has not been a focus of extensive biological evaluation, the data from its C4-epimer strongly suggests that it would be devoid of significant antibacterial activity. This understanding is crucial for ongoing drug discovery efforts, emphasizing the need for stringent stereochemical control in the synthesis of novel tetracycline analogs and providing a clear rationale for the observed structure-activity relationships that have defined this important class of antibiotics for over half a century. Future research involving the synthesis and detailed biological characterization of the complete (S)-enantiomer would provide the definitive data to complete our understanding of this fascinating molecular mirror image.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetracycline - Structure-activity relationships [chm.bris.ac.uk]

- 4. Tetracycline natural products: discovery, biosynthesis and engineering [cjnmcpu.com]

- 5. Frontiers | Tetracycline-Inactivating Enzymes [frontiersin.org]

- 6. biomedres.us [biomedres.us]

- 7. Molecular dynamics simulations of the 30S ribosomal subunit reveal a preferred tetracycline binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Broad-Spectrum Era: A Technical Guide to the Discovery and Isolation of Natural Tetracycline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the seminal discovery and isolation of natural tetracycline (B611298). It delves into the pioneering work that led to the identification of this broad-spectrum antibiotic, the producing microorganism, and the foundational experimental protocols for its production and purification. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual representations of the key processes involved.

Introduction: The Emergence of a "Wonder Drug"

The mid-20th century marked a golden age in antibiotic discovery, and a pivotal moment was the unearthing of the tetracycline class of antibiotics. The first of this family to be identified was chlortetracycline, branded as Aureomycin. This discovery was the culmination of extensive soil screening programs aimed at identifying novel antibiotic-producing microorganisms.[1] The groundbreaking work was led by the American botanist Dr. Benjamin Minge Duggar at Lederle Laboratories, part of the American Cyanamid company.[2][3][4] In 1945, Duggar and his team isolated a golden-hued mold from a soil sample from Sanborn Field at the University of Missouri, which they named Streptomyces aureofaciens due to its gold-colored colonies.[1][5] This actinomycete was found to produce a substance with remarkable broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria.[6][7] The isolated antibiotic, named Aureomycin for its golden color, was first reported in the scientific literature in 1948.[6][8]

Following the discovery of chlortetracycline, researchers at Pfizer isolated another member of the tetracycline family, oxytetracycline (B609801) (Terramycin), from Streptomyces rimosus in 1950. The elucidation of the chemical structure of these compounds paved the way for the development of tetracycline itself. In 1952, Lloyd Conover at Pfizer successfully created tetracycline through the chemical transformation of Aureomycin, a process that involved replacing the chlorine atom with hydrogen.[9][10] This semi-synthetic tetracycline was patented in 1953 and approved for medical use in 1954.[9] Later, it was also discovered that some strains of Streptomyces could produce tetracycline naturally.[7]

Quantitative Data on Tetracycline Production

The production of tetracycline by Streptomyces aureofaciens is highly dependent on the fermentation conditions. The following tables summarize key quantitative data on the optimization of these parameters for enhanced antibiotic yield.

Table 1: Effect of Physical Parameters on Tetracycline Yield

| Parameter | Optimal Value | Tetracycline Yield (mg/g substrate) | Reference |

| Incubation Temperature | 35°C | 5.67 - 7.89 | [6] |

| Initial Moisture Content | 65% | 5.67 - 6.90 | [6] |

| Initial pH | 6.0 - 6.5 | 10.6 - 11.85 | [6] |

| Inoculum Size | 1 x 10⁸ spores/mL | 12.45 - 12.94 | [6] |

| Incubation Period | 7 days | 6.16 - 6.78 | [6] |

Table 2: Influence of Media Components on Tetracycline Yield

| Component | Concentration | Effect on Yield | Reference |

| Carbon Source (Soluble Starch) | 10% (w/w) | Increased yield to 5.74 - 6.89 mg/g | [6] |

| Organic Nitrogen Source (Peanut Meal) | 10% (w/w) | Favorable for production | [6] |

| Inorganic Nitrogen Source (Ammonium Sulphate) | 1% (w/w) | Favorable for production | [6] |

| Inorganic Salt (CaCO₃) | 1% (w/w) | Increased yield to 4.34 - 5.78 mg/g | [6] |

| Dextrose (Carbon Source) | - | Resulted in significantly higher yields | [9] |

| Yeast Extract (Nitrogen Source) | - | Resulted in significantly higher yields | [9] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces aureofaciens and the subsequent extraction and purification of tetracycline.

Fermentation Protocol for Tetracycline Production

This protocol outlines the submerged fermentation process for producing tetracycline using Streptomyces aureofaciens.

1. Microorganism and Inoculum Preparation:

-

A suitable strain of Streptomyces aureofaciens is selected and maintained on a nutrient-rich agar (B569324) medium.[8]

-

A seed culture is prepared by inoculating a flask containing a sterile propagation medium. The composition of a typical medium includes sources of carbon (e.g., sucrose), nitrogen (e.g., yeast extract), and essential minerals.[8]

-

The seed culture is incubated on a shaker at 28-30°C for 24-48 hours to achieve sufficient biomass.[8]

2. Fermentation Medium:

-

A production medium is prepared in a large-scale fermenter. A typical medium composition for tetracycline production is as follows:

-

Carbon source: Sucrose, dextrose

-

Nitrogen source: Yeast extract, corn steep liquor

-

Minerals: Calcium carbonate (to maintain pH and bind with the antibiotic), ammonium (B1175870) sulfate, potassium phosphate.[8]

-

-

The medium is sterilized by autoclaving at 121°C for 15-20 minutes.[6]

3. Fermentation Conditions:

-

The sterilized production medium is inoculated with the seed culture (typically 5-10% v/v).[8]

-

The fermentation is carried out under the following controlled conditions:

-

The fermentation is typically run for 60-65 hours.[8] Antifoaming agents, such as lard oil, may be added to control foaming.[8]

Extraction and Purification Protocol for Tetracycline

This protocol describes a common method for isolating and purifying tetracycline from the fermentation broth.

1. Broth Pre-treatment:

-

At the end of the fermentation, the broth is acidified to a pH of approximately 1.5 to 3.0 using an acid such as sulfuric acid.[7]

-

The acidified broth is then filtered or centrifuged to remove the mycelia and other solid materials.[7]

2. Initial Precipitation:

-

The pH of the clarified filtrate is adjusted to 8.8 to 9.1 with a base like sodium hydroxide.[7] This causes the tetracycline to precipitate out of the solution, often as a complex with calcium and magnesium ions present in the fermentation medium.[7]

-

The precipitate is collected by filtration or centrifugation.[7]

3. Solvent Extraction:

-

The collected precipitate is suspended in a water-immiscible organic solvent, such as n-butanol.[9]

-

The pH of the suspension is adjusted to around 2.0 with an acid.[7] This dissolves the tetracycline in the organic phase.

-

The organic phase containing the tetracycline is separated from the aqueous phase and any remaining solids.[7]

4. Back Extraction:

-

The tetracycline is then extracted back into an aqueous phase by washing the organic solvent multiple times with water adjusted to a pH of 10 with sodium hydroxide.[7]

5. Purification and Crystallization:

-

The combined aqueous extracts are quickly acidified to a pH of 1.5 to 2.5.[7]

-

The solution is treated with activated carbon to remove colored impurities.[7]

-

Oxalic acid and potassium ferrocyanide may be added to precipitate certain impurities.[7]

-

The pH of the purified solution is then slowly adjusted to between 3.8 and 4.3, which is near the isoelectric point of tetracycline, causing the pure tetracycline base to crystallize out of solution.[7]

-

The crystalline tetracycline is collected by filtration, washed with water, and dried under vacuum.[7]

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the discovery and isolation of natural tetracycline.

Tetracycline Biosynthesis Pathway

The biosynthesis of tetracycline in Streptomyces aureofaciens follows a type II polyketide synthase (PKS) pathway. The core structure is assembled from a malonamyl-CoA starter unit and multiple malonyl-CoA extender units.

Caption: Simplified overview of the tetracycline biosynthesis pathway in Streptomyces.

Experimental Workflow for Tetracycline Isolation

This workflow diagram outlines the major steps involved from the initial screening of soil microorganisms to the isolation of pure tetracycline.

Caption: Experimental workflow for the isolation of natural tetracycline.

Conclusion

The discovery and isolation of natural tetracycline from Streptomyces aureofaciens was a landmark achievement in the history of medicine, providing a powerful new tool in the fight against bacterial infections. The pioneering work of Benjamin Minge Duggar and subsequent researchers laid the foundation for a new class of broad-spectrum antibiotics that continue to be of clinical importance. The experimental protocols for fermentation, extraction, and purification, though refined over the years, are rooted in the fundamental principles established during these early investigations. This technical guide provides a detailed overview of these core processes, offering valuable insights for today's researchers and drug development professionals as they continue to explore the vast potential of natural products in medicine.

References

- 1. Genetic and Biochemical Characterization of Natural Tetracycline Biosynthesis [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. airccse.com [airccse.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. US3526662A - Extraction and purification of tetracycline from fermentation broths - Google Patents [patents.google.com]

- 8. thesciencenotes.com [thesciencenotes.com]

- 9. Optimized bioreactor methods for tetracycline from Streptomyces aureofaciens [wisdomlib.org]

- 10. US3013074A - Tetracycline purification process - Google Patents [patents.google.com]

Spectroscopic Analysis of Tetracycline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of tetracycline (B611298), focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is designed to serve as a practical resource for researchers and professionals involved in the characterization and analysis of this important antibiotic.

Introduction to Tetracycline and its Spectroscopic Characterization

Tetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, characterized by a four-ring naphthacene (B114907) carboxamide backbone. Its chemical structure, featuring multiple chiral centers and functional groups, gives rise to complex but informative spectroscopic data. NMR and MS are indispensable tools for the structural elucidation, identification, and quantification of tetracycline and its related substances. This guide details the methodologies and expected outcomes for these powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of tetracycline by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectral Data

The ¹H NMR spectrum of tetracycline reveals the chemical environment of each proton in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) provide information about the connectivity of neighboring protons.

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~4.20 | d | 8.0 |

| H-4a | ~3.00 | m | - |

| H-5 | ~2.50 | m | - |

| H-5a | ~2.75 | m | - |

| H-6 | ~2.10 | s | - |

| H-7 | ~7.10 | d | 8.0 |

| H-8 | ~7.50 | t | 8.0 |

| H-9 | ~6.90 | d | 8.0 |

| N(CH₃)₂ | ~2.30 | s | - |

| OH-6 | ~5.50 | s | - |

| OH-5 | ~9.20 | s | - |

| OH-10 | ~12.50 | s | - |

| OH-12a | ~9.70 | s | - |

| CONH₂ | ~7.40, 7.90 | br s | - |

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the tetracycline molecule.[1][2]

| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-1 | ~192 |

| C-2 | ~103 |

| C-3 | ~175 |

| C-4 | ~68 |

| C-4a | ~46 |

| C-5 | ~35 |

| C-5a | ~74 |

| C-6 | ~72 |

| C-6a | ~120 |

| C-7 | ~118 |

| C-8 | ~130 |

| C-9 | ~115 |

| C-10 | ~160 |

| C-11 | ~190 |

| C-11a | ~100 |

| C-12 | ~200 |

| C-12a | ~80 |

| N(CH₃)₂ | ~42 |

| C-6 CH₃ | ~25 |

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of tetracycline is as follows:

Sample Preparation:

-

Weigh approximately 5-10 mg of the tetracycline sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).[2]

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4][5][6][7]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[7]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of tetracycline, as well as to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a commonly employed ionization technique for tetracycline.[8][9][10]

ESI-MS and MS/MS Fragmentation Data

In positive ion mode ESI-MS, tetracycline typically forms a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns.[8][9]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Loss |

| 445.16 | 428.15 | 17.01 | NH₃ |

| 445.16 | 427.14 | 18.02 | H₂O |

| 445.16 | 409.13 | 36.03 | H₂O + H₂O |

| 428.15 | 411.15 | 17.00 | NH₃ |

| 427.14 | 409.13 | 18.01 | H₂O |

| 445.16 | 321.11 | 124.05 | C₅H₁₀NO₂ |

Note: The molecular weight of tetracycline is 444.44 g/mol . The m/z values correspond to the monoisotopic masses.

The initial fragmentation of protonated tetracycline is characterized by the loss of water (H₂O) from the C-6 position and/or ammonia (B1221849) (NH₃) from the C-4 dimethylamino group.[8][11] Subsequent fragmentation can involve further losses and ring cleavages.

Experimental Protocol for LC-MS/MS Analysis

A typical protocol for the LC-MS/MS analysis of tetracycline is as follows:

Sample Preparation:

-

Prepare a stock solution of tetracycline in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

-

For analysis, dilute the stock solution to a final concentration in the range of 1-10 µg/mL using the initial mobile phase composition.

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ionization Parameters:

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Nebulizer Gas (Nitrogen) Flow: Adjusted to achieve stable spray.

-

-

Data Acquisition:

-

Full Scan MS: Acquire data over a mass range of m/z 100-500 to observe the protonated molecule.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 445.16) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions. The collision energy will need to be optimized for the specific instrument.

-

Selected Reaction Monitoring (SRM): For quantitative analysis, monitor specific transitions, for example, 445.16 → 428.15 and 445.16 → 410.14.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

- 1. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromatographic mass spectrometric determination of tetracycline antibiotics in water using a single-quadrupole mass analyzer | Streletskiy | Hygiene and Sanitation [rjhas.ru]

Chiral Separation of Tetracycline Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications relevant to the chiral separation of tetracycline (B611298) enantiomers. Given the stereospecific nature of tetracycline's biological activity, ensuring enantiomeric purity is critical for pharmaceutical efficacy and safety. This document details the established chromatographic techniques, experimental protocols, and the underlying mechanisms of chiral recognition.

The Significance of Chirality in Tetracyclines

Tetracycline antibiotics possess a complex molecular structure with multiple chiral centers. The spatial arrangement of substituents at these centers gives rise to different stereoisomers. Of particular importance is the stereochemistry at the C4 position, which bears a dimethylamino group. The natural configuration, (4S), is essential for the optimal antibacterial activity of tetracyclines.[1][2] Epimerization at this center to the (4R) configuration results in the formation of 4-epitetracycline, a diastereomer with significantly reduced biological activity. Therefore, the separation and quantification of these stereoisomers are crucial for the quality control of tetracycline-based pharmaceuticals.

The core structure of tetracycline features a linear fused tetracyclic nucleus. The antibacterial efficacy is highly dependent on the stereochemical integrity at positions 4, 4a, and 12a.[2] Any alteration in the natural α-stereochemical configuration at these centers can lead to a substantial loss of antibacterial potency.

Methodologies for Chiral Separation

The primary techniques employed for the chiral separation of tetracycline stereoisomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). For larger-scale purification, Simulated Moving Bed (SMB) chromatography presents a viable, continuous separation process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the analytical and preparative separation of chiral compounds.[3][4] The separation of tetracycline stereoisomers, particularly the differentiation of tetracycline from its 4-epimer, is commonly achieved using reversed-phase HPLC.[5][6]

Chiral Stationary Phases (CSPs): The key to direct chiral separation by HPLC is the use of a chiral stationary phase.[7] While specific CSPs for the enantiomeric separation of tetracycline are not extensively documented in publicly available literature, macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, and ristocetin, have demonstrated broad enantioselectivity for a wide range of chiral molecules and are highly suitable candidates.[8][9] These CSPs offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are essential for chiral recognition.[10]

Experimental Protocol: Separation of Tetracycline and 4-Epitetracycline

This protocol is adapted from established methods for the analysis of tetracycline and its epimers.[5][11]

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A microparticulate phenyl column (e.g., 30 cm x 3.9 mm i.d.) or a C8 column can be effective.[5] For improved performance and the use of a wider pH range, a polar-embedded stationary phase like the Acclaim PA2 (150 mm x 4.6 mm, 3 µm) is recommended.[6][11]

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer. For example, a step gradient of 12-22% acetonitrile in 0.2 M phosphate (B84403) buffer at pH 2.2 can be used.[5] An alternative is a gradient with an ammonium (B1175870) dihydrogen phosphate buffer at pH 2.2 and acetonitrile.[6][11]

-

Flow Rate: A typical flow rate is in the range of 1.0 - 2.0 mL/min.

-

Temperature: The column temperature is usually maintained at ambient or slightly elevated temperatures (e.g., 25-35 °C) to ensure reproducibility.[12]

-

Detection: UV detection at a wavelength of 280 nm is commonly used for tetracyclines.[11]

-

Sample Preparation: A stock solution of tetracycline hydrochloride can be prepared by dissolving it in the mobile phase A. For system suitability testing, a resolution solution containing both tetracycline and 4-epitetracycline should be prepared.[11]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample and reagent consumption, making it an attractive alternative for chiral separations.[13][14] In CE, enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).

Chiral Selectors: Various classes of antibiotics, including glycopeptides (e.g., vancomycin), have been successfully used as chiral selectors in CE for the enantioseparation of a wide range of pharmaceuticals.[15][16][17] These selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and thus, separation.[14]

Experimental Protocol: Chiral Separation using CE with an Antibiotic Selector

This is a generalized protocol based on the use of antibiotics as chiral selectors in CE.[14][15]

-

Instrumentation: A standard capillary electrophoresis system with a UV or diode-array detector.

-

Capillary: A fused-silica capillary (e.g., 50-75 cm length, 50-75 µm i.d.). Coated capillaries can be used to minimize analyte adsorption and control the electroosmotic flow (EOF).[14]

-

Background Electrolyte (BGE): A buffer system appropriate for the analyte's charge state. For tetracyclines, a buffer in the acidic to neutral pH range is suitable.

-

Chiral Selector: An antibiotic, such as vancomycin, is added to the BGE at a concentration that provides optimal resolution. The concentration of the chiral selector is a critical parameter that needs to be optimized.[14]

-

Applied Voltage: Typically in the range of 15-30 kV.

-

Temperature: The capillary temperature is controlled to ensure reproducible migration times.

-

Injection: A small plug of the sample is introduced into the capillary by pressure or voltage.

-

Detection: On-column UV detection at a suitable wavelength for tetracyclines (e.g., 280 nm).

Simulated Moving Bed (SMB) Chromatography

For the large-scale preparative separation of enantiomers, Simulated Moving Bed (SMB) chromatography is a powerful continuous separation technique.[18][19] It offers higher productivity and purity while reducing solvent consumption compared to batch preparative chromatography.[18] The process involves a series of interconnected columns where the inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically switched to simulate the counter-current movement of the stationary and mobile phases.[20] While specific applications for tetracycline enantiomer purification are not widely reported, the principles of SMB can be applied, provided a suitable chiral stationary phase with adequate selectivity is identified.

Quantitative Data Presentation

Table 1: HPLC Separation of Tetracycline and 4-Epianhydrotetracycline (EATC) [6][11]

| Parameter | Value |

| Column | Acclaim PA2, 4.6 x 150 mm, 3 µm |

| Mobile Phase A | 20 mM NH4H2PO4, pH 2.2 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 5 | |

| 5.1 | |

| 8 | |

| Flow Rate | 1.5 mL/min |

| Temperature | 30 °C |

| Detection | 280 nm |

| Retention Time (TC) | ~4.5 min |

| Retention Time (EATC) | ~5.2 min |

| Resolution | > 2.0 |

Table 2: Relative Standard Deviations for HPLC Analysis of Tetracycline and its Epimers [5]

| Analyte | Relative Standard Deviation (2σ, n=6) |

| Chlortetracycline | ± 3.68% |

| 4-Epitetracycline | ± 4.47% |

| 4-Epianhydrotetracycline | ± 7.60% |

| Anhydrotetracycline (B590944) | ± 2.77% |

Visualization of Workflows and Relationships

Logical Relationship of Tetracycline Stereoisomers

Caption: Relationship between tetracycline, its enantiomers, and diastereomers.

Experimental Workflow for Chiral HPLC Separation

Caption: General workflow for the chiral separation of tetracycline enantiomers by HPLC.

Chiral Recognition Mechanism on a Macrocyclic Glycopeptide CSP

Caption: Key interactions involved in the chiral recognition of tetracycline enantiomers.

Conclusion

The chiral separation of tetracycline stereoisomers is a critical analytical challenge in drug development and quality control. While direct enantiomeric separation methods are not extensively detailed in the literature, the separation of diastereomers, such as 4-epitetracycline, is well-established and serves as a crucial measure of chiral purity. This guide has outlined the primary chromatographic techniques—HPLC and CE—that are applicable to this challenge. The provided experimental protocols and quantitative data serve as a foundation for developing and validating robust analytical methods. The visualization of workflows and interaction mechanisms further elucidates the principles of chiral separation. For researchers and professionals in the pharmaceutical industry, a thorough understanding and implementation of these techniques are paramount for ensuring the safety and efficacy of tetracycline-based therapeutics.

References

- 1. Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. lcms.cz [lcms.cz]

- 9. Chiral separations using the macrocyclic antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. agilent.com [agilent.com]

- 13. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review | Semantic Scholar [semanticscholar.org]

- 17. scilit.com [scilit.com]

- 18. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enantiomers separation by simulated moving bed chromatography. Non-instantaneous equilibrium at the solid-fluid interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ethz.ch [ethz.ch]

An In-depth Technical Guide on the Binding Affinity of Tetracycline to Bacterial Ribosomes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the binding affinity of tetracycline (B611298) to bacterial ribosomes. Due to a lack of available research, this document focuses exclusively on the naturally occurring and clinically utilized stereoisomer of tetracycline. No quantitative data or specific experimental protocols for the (S)-enantiomer of tetracycline have been reported in the peer-reviewed scientific literature. All data and methodologies presented herein pertain to tetracycline in its conventional form.

Introduction

Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] This interaction prevents the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site, thereby stalling translation.[2] The primary target of tetracycline is the 16S ribosomal RNA (rRNA) within the 30S subunit.[3] Understanding the precise molecular interactions, binding affinities, and the downstream consequences of this binding is crucial for the development of new tetracycline derivatives and for combating antibiotic resistance.

Quantitative Binding Affinity Data

The binding affinity of tetracycline for the bacterial ribosome has been determined using various biophysical techniques. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a higher binding affinity.

| Ligand | Ribosomal Target | Method | Dissociation Constant (Kd) | Reference |

| Tetracycline | 30S ribosomal subunit | Not Specified | 1 - 20 µM | [4] |

| Tetracycline | Bacterial Ribosome | Not Specified | ~ 1 µM | [5] |

| Minocycline | Ribosome | Not Specified | ~20-fold higher affinity than tetracycline | [6] |

| Tigecycline | Ribosome | Not Specified | ~10-100-fold higher affinity than tetracycline | [6] |

Molecular Interactions at the Binding Site

X-ray crystallography and cryo-electron microscopy studies have revealed the detailed molecular interactions between tetracycline and the 30S ribosomal subunit.

Primary Binding Site (Tet-1): The primary and highest affinity binding site for tetracycline is located on the 30S subunit, near the A-site.[7][8] This site is predominantly formed by the 16S rRNA. Key interactions include:

-

Hydrogen Bonding: The polar face of the tetracycline molecule forms an extensive network of hydrogen bonds with the phosphate-oxygen backbone of nucleotides in helices h31 and h34 of the 16S rRNA.[7][9]

-

Magnesium Ion Coordination: A magnesium ion is often involved in mediating the interaction between tetracycline and the ribosome.[1]

-

Steric Hindrance: By occupying this position, tetracycline physically blocks the correct positioning of the incoming aminoacyl-tRNA in the A-site, preventing codon-anticodon recognition.[8]

Secondary Binding Sites: Several lower-affinity secondary binding sites for tetracycline on the 30S subunit have also been identified.[7] However, the primary binding site is considered to be responsible for the main inhibitory effect of the antibiotic.[6]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol for Tetracycline-Ribosome Binding Analysis:

-

Sample Preparation:

-

Ribosomes: Isolate 70S ribosomes or 30S subunits from a bacterial strain of interest (e.g., Escherichia coli) using established protocols involving sucrose (B13894) gradient centrifugation. Dialyze the purified ribosomes extensively against the ITC buffer (e.g., 20 mM HEPES-KOH pH 7.6, 150 mM NH4Cl, 10 mM MgCl2, 2 mM β-mercaptoethanol). Determine the precise concentration of ribosomes spectrophotometrically.

-

Tetracycline: Prepare a stock solution of tetracycline hydrochloride in the same ITC buffer used for the ribosomes. The final concentration in the syringe should be 10-20 times the concentration of the ribosome in the cell.

-

-

ITC Experiment:

-

Instrument Setup: Use a properly calibrated isothermal titration calorimeter. Set the experimental temperature (e.g., 25°C).

-

Loading: Load the ribosome solution (e.g., 5-10 µM) into the sample cell and the tetracycline solution (e.g., 100-200 µM) into the injection syringe.

-

Titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the tetracycline solution into the ribosome solution. Allow sufficient time between injections for the signal to return to baseline.

-

Control: Perform a control titration by injecting tetracycline into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Filter Binding Assay

This technique is used to measure the binding of a radiolabeled ligand to a macromolecule. The complex is retained on a filter, while the unbound ligand passes through.

Protocol for Tetracycline-Ribosome Binding:

-

Materials:

-

Radiolabeled tetracycline (e.g., [3H]-tetracycline).

-

Purified bacterial ribosomes (70S or 30S subunits).

-

Binding Buffer: (e.g., 20 mM HEPES-KOH pH 7.6, 150 mM NH4Cl, 10 mM MgCl2, 4 mM β-mercaptoethanol).[10]

-

Nitrocellulose filters (0.45 µm pore size).

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of reaction mixtures containing a fixed concentration of radiolabeled tetracycline and varying concentrations of ribosomes in the binding buffer.

-

Incubate the mixtures at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).[10]

-

Rapidly filter each reaction mixture through a nitrocellulose filter under vacuum.

-

Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound tetracycline as a function of the ribosome concentration.

-

Fit the data to a binding isotherm (e.g., a hyperbolic or sigmoidal curve) to determine the dissociation constant (Kd).

-

X-ray Crystallography

This technique provides high-resolution structural information about the tetracycline-ribosome complex.

Workflow for Tetracycline-Ribosome Complex Crystallization:

-

Complex Formation:

-

Incubate highly purified and concentrated 30S ribosomal subunits with a molar excess of tetracycline.

-

-

Crystallization:

-

Use vapor diffusion (hanging or sitting drop) methods to screen for crystallization conditions. The crystallization solution typically contains a precipitant (e.g., polyethylene (B3416737) glycol), salts, and a buffer.

-

-

Data Collection:

-

Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data and solve the structure using molecular replacement, using a known ribosome structure as a search model.

-

Build and refine the model of the tetracycline-ribosome complex.

-

Signaling Pathways and Downstream Effects

Tetracycline's primary mechanism of action is the direct inhibition of protein synthesis. However, recent studies have revealed downstream signaling events that are triggered by tetracycline-induced ribosomal stalling.

Mitoribosome Quality Control and ER Stress Reduction

Tetracyclines can also bind to mitochondrial ribosomes (mitoribosomes) due to their prokaryotic origin. This binding can stall mitoribosomal translation, which in turn activates a quality control pathway. This pathway can lead to the dissociation of the mitoribosome and has been shown to reduce endoplasmic reticulum (ER) stress, ultimately promoting cell survival under certain stress conditions.[11]

Caption: Tetracycline-induced signaling cascade in mitochondria.

Integrated Stress Response (ISR)

Binding of certain tetracycline analogs to human ribosomes has been shown to activate the integrated stress response (ISR).[12] The ISR is a cellular stress response pathway that is activated by various stimuli, including ribosomal stalling. Activation of the ISR can lead to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for investigating the binding of a ligand, such as tetracycline, to the bacterial ribosome.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Reactome | Tetracycline antibiotics bind to 16S rRNA [reactome.org]

- 4. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetracyclines activate mitoribosome quality control and reduce ER stress to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetic Properties of Tetracycline in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide summarizes publicly available data on tetracycline (B611298). The term "Tetracycline,(S)" as specified in the query is not a standard nomenclature found in the pharmacokinetic literature. Tetracycline possesses multiple chiral centers, and research typically refers to "tetracycline" or its salt forms (e.g., hydrochloride) without specifying a particular stereoisomer. Therefore, this document pertains to tetracycline as commonly studied.

Executive Summary

Tetracycline is a broad-spectrum antibiotic whose efficacy and safety profile are critically dependent on its pharmacokinetic (PK) properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these properties in preclinical animal models is fundamental for predicting its behavior in humans. This technical guide provides a consolidated overview of tetracycline's pharmacokinetics in key animal models, details common experimental methodologies, and illustrates a relevant biological pathway modulated by tetracycline.

Pharmacokinetic Profile of Tetracycline

The pharmacokinetic profile of tetracycline varies across species and with the route of administration. It is generally characterized by rapid but incomplete oral absorption, wide distribution throughout the body, limited metabolism, and excretion primarily through urine and feces.[1]

Absorption

Following oral administration, tetracyclines are primarily absorbed in the upper small intestine, with effective blood concentrations typically reached within 2 to 4 hours.[2] However, oral absorption is variable, ranging from 25% to 60%.[3][4] This process can be significantly impaired by the presence of di- and trivalent cations, such as calcium, magnesium, iron, and aluminum, which form insoluble chelation complexes.[1][2] Food, particularly dairy products, can reduce the absorption of tetracycline by approximately 50%.[4]

Distribution

Tetracycline distributes extensively and rapidly throughout the body.[1][2] It penetrates most tissues and body fluids, with notable concentrations found in the liver and kidney.[1] Due to its osteotropic nature, tetracycline can form chelate complexes with calcium and become incorporated into bones and teeth.[1][5] The volume of distribution (Vd) is relatively small in dogs, suggesting it does not diffuse out of blood vessels extensively in this species.[6]

Metabolism